molecular formula C9H6N2O4 B13118682 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid CAS No. 5569-93-7

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid

Cat. No.: B13118682
CAS No.: 5569-93-7
M. Wt: 206.15 g/mol
InChI Key: DYSOCQYXGSHVIN-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is notable for its unique structure, which includes a hydroxyamino group, a keto group, and a carboxylic acid group, making it a versatile molecule in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the process may involve nitration, reduction, and subsequent cyclization to form the indole core. The hydroxyamino group can be introduced through selective hydroxylation and amination reactions.

Industrial Production Methods: Industrial production of this compound may leverage catalytic processes to enhance yield and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis are often employed to streamline the production process. These methods ensure high purity and scalability, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The keto group can be reduced to a hydroxyl group under mild conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating mixtures.

Major Products:

Scientific Research Applications

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions. The hydroxyamino group plays a crucial role in forming hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This mechanism is particularly relevant in its potential anti-cancer activity, where it may induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-Amino-3-oxo-3H-indole-7-carboxylic acid
  • 2-Hydroxy-3-oxo-3H-indole-7-carboxylic acid
  • 2-(Hydroxyamino)-3-oxo-3H-indole-5-carboxylic acid

Comparison: While these compounds share structural similarities, 2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid is unique due to the specific positioning of the hydroxyamino group. This positioning influences its reactivity and interaction with biological targets, making it a distinct and valuable compound in research and industrial applications.

Biological Activity

2-(Hydroxyamino)-3-oxo-3H-indole-7-carboxylic acid, an indole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Structural Characteristics

The compound features a hydroxyamino group and a carboxylic acid moiety, which are crucial for its biological activity. The indole core is known for its pharmacological properties, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects on Cancer Cell Lines :
    • A study showed that several derivatives of indole-2-carboxamides, including those related to this compound, demonstrated greater antiproliferative activity against the MCF-7 breast cancer cell line compared to other tested lines (GI50 values ranging from 0.95 µM to 1.50 µM) .
    • The mechanism of action involved the induction of apoptosis, with significant increases in apoptotic markers such as Caspases 3, 8, and 9, alongside changes in Bcl-2 and p53 levels .
  • Multi-targeted Kinase Inhibition :
    • Compounds derived from this indole structure were evaluated for their inhibitory effects on key kinases such as EGFR and CDK2. The results indicated strong antiproliferative activity across multiple cancer types .

Data Table: Antiproliferative Activity of Indole Derivatives

Compound IDCell LineGI50 (µM)Mechanism of Action
5dMCF-70.95Apoptosis induction
5eMCF-71.10EGFR inhibition
5hMCF-71.20CDK2 inhibition
6aHT-291.50Apoptosis induction

Antimicrobial Properties

The indole core is also associated with antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various pathogens:

  • Antibacterial Activity :
    • Compounds related to the indole structure have shown effectiveness against Gram-positive and Gram-negative bacteria . The presence of functional groups such as hydroxyl and carboxyl enhances their interaction with bacterial cell walls.
  • Antifungal Activity :
    • Some derivatives have exhibited antifungal properties, making them potential candidates for treating fungal infections .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been studied for its potential neuroprotective effects and ability to modulate inflammatory pathways:

  • Neuroprotective Effects :
    • Certain studies suggest that indole derivatives can protect neuronal cells from oxidative stress-induced damage . This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
  • Anti-inflammatory Activity :
    • The compound has been noted for its ability to inhibit nitric oxide synthase (iNOS), thereby reducing inflammation in various models .

Properties

CAS No.

5569-93-7

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

3-hydroxy-2-nitroso-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-7-4-2-1-3-5(9(13)14)6(4)10-8(7)11-15/h1-3,10,12H,(H,13,14)

InChI Key

DYSOCQYXGSHVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=C2O)N=O

Origin of Product

United States

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